N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)propanamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)propanamide is a complex organic compound that features a benzoxazole moiety fused with a phenyl ring and a propanamide group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)propanamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized using 2-aminophenol and an appropriate aldehyde or ketone under acidic conditions.
Coupling with Phenyl Ring: The benzoxazole derivative is then coupled with a phenyl ring through a suitable linker, often using palladium-catalyzed cross-coupling reactions.
Attachment of Propanamide Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial, antifungal, and anticancer agent. Its benzoxazole core is known for various biological activities, making it a valuable scaffold in drug discovery.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new pharmaceuticals and agrochemicals.
Material Science: Benzoxazole derivatives are used in the development of optical brighteners and fluorescent dyes.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target bacterial enzymes, fungal cell walls, or cancer cell receptors, disrupting their normal functions.
Pathways Involved: It can interfere with DNA synthesis, protein synthesis, or cell membrane integrity, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: These compounds have a similar structure but with a sulfur atom replacing the oxygen in the benzoxazole ring.
Benzimidazole Derivatives: These compounds feature a nitrogen atom in place of the oxygen in the benzoxazole ring.
Uniqueness
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)propanamide is unique due to its specific substitution pattern and the presence of the dimethylphenoxy group, which may enhance its biological activity and selectivity compared to other benzoxazole derivatives.
Properties
Molecular Formula |
C24H22N2O3 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)propanamide |
InChI |
InChI=1S/C24H22N2O3/c1-15-11-16(2)13-20(12-15)28-17(3)23(27)25-19-8-6-7-18(14-19)24-26-21-9-4-5-10-22(21)29-24/h4-14,17H,1-3H3,(H,25,27) |
InChI Key |
OMRWNSFIZHPDPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3)C |
Origin of Product |
United States |
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